5-{[(2-ethyl-2H-tetrazol-5-yl)amino]methyl}-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one
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Overview
Description
5-{[(2-ethyl-2H-tetrazol-5-yl)amino]methyl}-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one is a complex organic compound that features both benzimidazole and tetrazole moieties. Benzimidazole is a well-known pharmacophore with a wide range of biological activities, while tetrazole is recognized for its stability and bioisosteric properties . The combination of these two structures in a single molecule offers unique chemical and biological properties, making it a subject of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[(2-ethyl-2H-tetrazol-5-yl)amino]methyl}-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one typically involves multiple steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by condensing o-phenylenediamine with formic acid or its equivalents.
Introduction of the Tetrazole Group: The tetrazole group can be introduced via a [3+2] cycloaddition reaction between an azide and a nitrile.
Coupling of the Two Moieties: The final step involves coupling the benzimidazole and tetrazole moieties under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification processes such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction reactions can target the tetrazole ring, potentially converting it to an amine.
Substitution: Both the benzimidazole and tetrazole rings can participate in substitution reactions, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products
Oxidation: N-oxides of benzimidazole.
Reduction: Amines derived from the tetrazole ring.
Substitution: Halogenated or alkylated derivatives of the parent compound.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies .
Biology
Biologically, the compound exhibits a range of activities due to its benzimidazole and tetrazole components. It has been studied for its antimicrobial, anticancer, and anti-inflammatory properties .
Medicine
In medicine, the compound is being investigated for its potential as a therapeutic agent. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the treatment of infectious diseases and cancer .
Industry
Industrially, the compound can be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity .
Mechanism of Action
The mechanism of action of 5-{[(2-ethyl-2H-tetrazol-5-yl)amino]methyl}-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one involves its interaction with specific molecular targets. The benzimidazole moiety can bind to DNA and proteins, disrupting their function, while the tetrazole ring can interact with enzymes and receptors, modulating their activity . These interactions lead to the compound’s observed biological effects, such as antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
5-(2-ethyl-2H-tetrazol-5-yl)-1-methyl-1,2,3,6-tetrahydropyridine: This compound shares the tetrazole moiety but differs in the core structure, leading to different biological activities.
1-(2H-tetrazol-5-yl)-5-nitraminotetrazole: Another tetrazole-containing compound with distinct chemical properties and applications.
Uniqueness
The uniqueness of 5-{[(2-ethyl-2H-tetrazol-5-yl)amino]methyl}-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one lies in its combined benzimidazole and tetrazole moieties. This dual structure provides a versatile platform for chemical modifications and biological interactions, making it a valuable compound in various research fields .
Properties
Molecular Formula |
C13H17N7O |
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Molecular Weight |
287.32 g/mol |
IUPAC Name |
5-[[(2-ethyltetrazol-5-yl)amino]methyl]-1,3-dimethylbenzimidazol-2-one |
InChI |
InChI=1S/C13H17N7O/c1-4-20-16-12(15-17-20)14-8-9-5-6-10-11(7-9)19(3)13(21)18(10)2/h5-7H,4,8H2,1-3H3,(H,14,16) |
InChI Key |
QBDYVNOFMZXRIN-UHFFFAOYSA-N |
Canonical SMILES |
CCN1N=C(N=N1)NCC2=CC3=C(C=C2)N(C(=O)N3C)C |
Origin of Product |
United States |
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